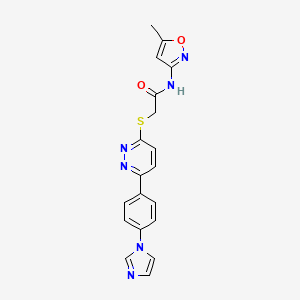
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C19H16N6O2S and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes an imidazole ring, a pyridazine ring, and an isoxazole moiety, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The IUPAC name of the compound is 2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]thio-N-(5-methylisoxazol-3-yl)acetamide. The molecular formula is C22H19N5O2S, and it has a molecular weight of approximately 405.48 g/mol. The compound features multiple functional groups that enhance its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The imidazole and pyridazine rings can bind to active sites of enzymes, potentially inhibiting their activity. This property is particularly relevant for enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator of specific receptors, influencing signaling pathways that regulate cellular functions. For example, it may interact with muscarinic acetylcholine receptors (mAChRs), which are implicated in cognitive functions and memory.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .
Therapeutic Potential
The therapeutic applications of this compound include:
- Cognitive Disorders : Research indicates that compounds targeting mAChRs can improve cognitive function, making this compound a candidate for treating Alzheimer's disease .
- Cancer Treatment : Similar imidazole-containing compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Antimicrobial Agents : The compound's structural features may confer antibacterial properties, providing a basis for developing new antibiotics .
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds:
科学研究应用
Biological Activities
Research has identified several key biological activities associated with this compound:
1. Anticancer Activity
- Mechanism : The compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis without causing cell cycle arrest, making it a potential candidate for cancer therapy.
- Case Studies :
- A study demonstrated that related compounds showed IC50 values ranging from 0.39μM to 8μM against human breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
- Another investigation highlighted the efficacy of similar imidazo-thiadiazole hybrids in inhibiting tumor growth across multiple cancer types.
2. Anti-inflammatory Properties
- Mechanism : The compound inhibits key inflammatory mediators and pathways, suggesting its potential use in treating inflammatory diseases.
- Case Studies :
- Related compounds have shown effectiveness in reducing inflammation in various models, indicating that this compound may exhibit similar properties.
3. Antimicrobial Activity
- Mechanism : The compound may disrupt microbial growth, showcasing potential applications in combating infections.
- Case Studies :
Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.39 | Induces apoptosis |
| Anticancer | HCT116 (Colon Cancer) | 8 | Induces apoptosis |
| Anti-inflammatory | Inflammatory Mediators | N/A | Inhibition of inflammatory pathways |
| Antimicrobial | Various Bacterial Strains | N/A | Disruption of microbial growth |
Case Studies
- Synthesis and Evaluation : A study focused on synthesizing related acetamides and evaluating their antimicrobial and anticancer activities. The results indicated promising anticancer effects with EC50 values comparable to those observed for our compound .
- Antimycobacterial Activity : Another investigation assessed the antitubercular activity of similar compounds against Mycobacterium tuberculosis. The active compounds were further tested for their inhibitory action on vital mycobacterial enzymes .
属性
IUPAC Name |
2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O2S/c1-13-10-17(24-27-13)21-18(26)11-28-19-7-6-16(22-23-19)14-2-4-15(5-3-14)25-9-8-20-12-25/h2-10,12H,11H2,1H3,(H,21,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCPGRDOFPTDDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













